molecular formula C16H17ClO4 B3981669 3a-(4-chlorophenyl)-3,3,6,6-tetramethyltetrahydrofuro[3,2-b]furan-2,5-dione

3a-(4-chlorophenyl)-3,3,6,6-tetramethyltetrahydrofuro[3,2-b]furan-2,5-dione

Cat. No.: B3981669
M. Wt: 308.75 g/mol
InChI Key: KYZTWBUJMXVZFT-UHFFFAOYSA-N
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Description

3a-(4-chlorophenyl)-3,3,6,6-tetramethyltetrahydrofuro[3,2-b]furan-2,5-dione is a complex organic compound characterized by its unique furan-based structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-(4-chlorophenyl)-3,3,6,6-tetramethyltetrahydrofuro[3,2-b]furan-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclopropanation of 3-chloro-3-phenyldiazirines followed by a Cloke-Wilson rearrangement and elimination of HCl in a one-flask approach . This method is advantageous due to its efficiency and the mild reaction conditions required.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3a-(4-chlorophenyl)-3,3,6,6-tetramethyltetrahydrofuro[3,2-b]furan-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation or nitration reactions can be performed using appropriate reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3a-(4-chlorophenyl)-3,3,6,6-tetramethyltetrahydrofuro[3,2-b]furan-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 3a-(4-chlorophenyl)-3,3,6,6-tetramethyltetrahydrofuro[3,2-b]furan-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which can result in the compound’s observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3a-(4-chlorophenyl)-3,3,6,6-tetramethyltetrahydrofuro[3,2-b]furan-2,5-dione is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties compared to other furan derivatives.

Properties

IUPAC Name

6a-(4-chlorophenyl)-3,3,6,6-tetramethyl-3aH-furo[3,2-b]furan-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO4/c1-14(2)11-16(21-12(14)18,15(3,4)13(19)20-11)9-5-7-10(17)8-6-9/h5-8,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZTWBUJMXVZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C(C(=O)O2)(C)C)(OC1=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a-(4-chlorophenyl)-3,3,6,6-tetramethyltetrahydrofuro[3,2-b]furan-2,5-dione
Reactant of Route 2
3a-(4-chlorophenyl)-3,3,6,6-tetramethyltetrahydrofuro[3,2-b]furan-2,5-dione
Reactant of Route 3
3a-(4-chlorophenyl)-3,3,6,6-tetramethyltetrahydrofuro[3,2-b]furan-2,5-dione
Reactant of Route 4
3a-(4-chlorophenyl)-3,3,6,6-tetramethyltetrahydrofuro[3,2-b]furan-2,5-dione
Reactant of Route 5
3a-(4-chlorophenyl)-3,3,6,6-tetramethyltetrahydrofuro[3,2-b]furan-2,5-dione
Reactant of Route 6
3a-(4-chlorophenyl)-3,3,6,6-tetramethyltetrahydrofuro[3,2-b]furan-2,5-dione

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